

Recrystallization of "Methyl 5-bromo-2-hydroxy-4-methoxybenzoate"

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Compound of Interest

Compound Name: *Methyl 5-bromo-2-hydroxy-4-methoxybenzoate*

Cat. No.: *B184605*

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An Application Note on the Recrystallization of **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate**

For researchers, scientists, and professionals in drug development, the purity of a compound is paramount. This document provides a detailed protocol for the recrystallization of **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate**, a key intermediate in various synthetic pathways. The following guidelines are based on established principles of recrystallization for aromatic esters and related phenolic compounds.

Introduction

Recrystallization is a fundamental technique for the purification of solid organic compounds. The principle relies on the differential solubility of the target compound and its impurities in a suitable solvent at different temperatures. An ideal recrystallization process involves dissolving the crude material in a minimal amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the mother liquor. This process, when optimized, can significantly enhance the purity of the compound, which is a critical step in the drug development pipeline.

Materials and Methods

Materials

- Crude **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate**

- Methanol (ACS Grade)
- Ethanol (ACS Grade)
- Deionized Water
- Erlenmeyer flasks
- Heating mantle or hot plate with magnetic stirrer
- Reflux condenser
- Büchner funnel and flask
- Vacuum source
- Filter paper
- Spatula
- Glass stirring rod
- Ice bath

Solvent Selection

Based on the structure of **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate**, which is a substituted methyl salicylate, polar protic solvents such as methanol and ethanol are excellent candidates for recrystallization. These solvents are known to effectively dissolve similar phenolic compounds and esters at elevated temperatures while exhibiting lower solubility at reduced temperatures.^{[1][2][3]} A solvent mixture, such as methanol-water or ethanol-water, can also be employed to fine-tune the solubility and improve crystal growth.

Experimental Protocol: Recrystallization using Methanol

This protocol outlines a general procedure for the recrystallization of **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate**. It is recommended to start with a small quantity of the crude material to determine the optimal conditions before scaling up.

- Dissolution:
 - Place 1.0 g of crude **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate** into a 50 mL Erlenmeyer flask equipped with a magnetic stir bar.
 - Add a minimal amount of methanol (e.g., 5-10 mL) to the flask.
 - Gently heat the mixture on a hot plate with stirring.
 - Continue to add methanol portion-wise until the solid completely dissolves at the boiling point of the solvent. Avoid adding an excess of solvent to ensure the solution is saturated.
- Hot Filtration (Optional):
 - If any insoluble impurities are observed in the hot solution, perform a hot gravity filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
- Crystallization:
 - Remove the flask from the heat source and allow it to cool slowly to room temperature on a heat-resistant surface. Do not disturb the flask during this period to promote the formation of large, well-defined crystals.
 - Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield of the crystals.
- Isolation and Washing:
 - Collect the crystals by vacuum filtration using a Büchner funnel.
 - Wash the crystals with a small amount of ice-cold methanol to remove any residual mother liquor containing impurities.
- Drying:
 - Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound until a constant weight is achieved.

Data Presentation

The following table summarizes the key parameters for the recrystallization process. The values provided are typical starting points and may require optimization for specific batches of crude material.

Parameter	Methanol	Ethanol	Methanol/Water (9:1)
Solvent Volume (per gram of crude)	5 - 15 mL	7 - 20 mL	8 - 18 mL
Dissolution Temperature	Boiling Point (~65 °C)	Boiling Point (~78 °C)	Boiling Point (~70 °C)
Crystallization Initiation	Room Temperature	Room Temperature	Room Temperature
Final Cooling Temperature	0 - 5 °C (Ice Bath)	0 - 5 °C (Ice Bath)	0 - 5 °C (Ice Bath)
Expected Yield	> 85%	> 80%	> 85%
Expected Purity (by HPLC)	> 99%	> 99%	> 99.5%

Purity Assessment

The purity of the recrystallized **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate** should be assessed using appropriate analytical techniques.

- **Melting Point Analysis:** A sharp melting point range close to the literature value indicates high purity. Impurities typically broaden and depress the melting point range.
- **High-Performance Liquid Chromatography (HPLC):** HPLC is a powerful technique for quantifying the purity of the compound and detecting any remaining impurities.^{[4][5]} A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water with a UV detector is a common setup for analyzing aromatic compounds.

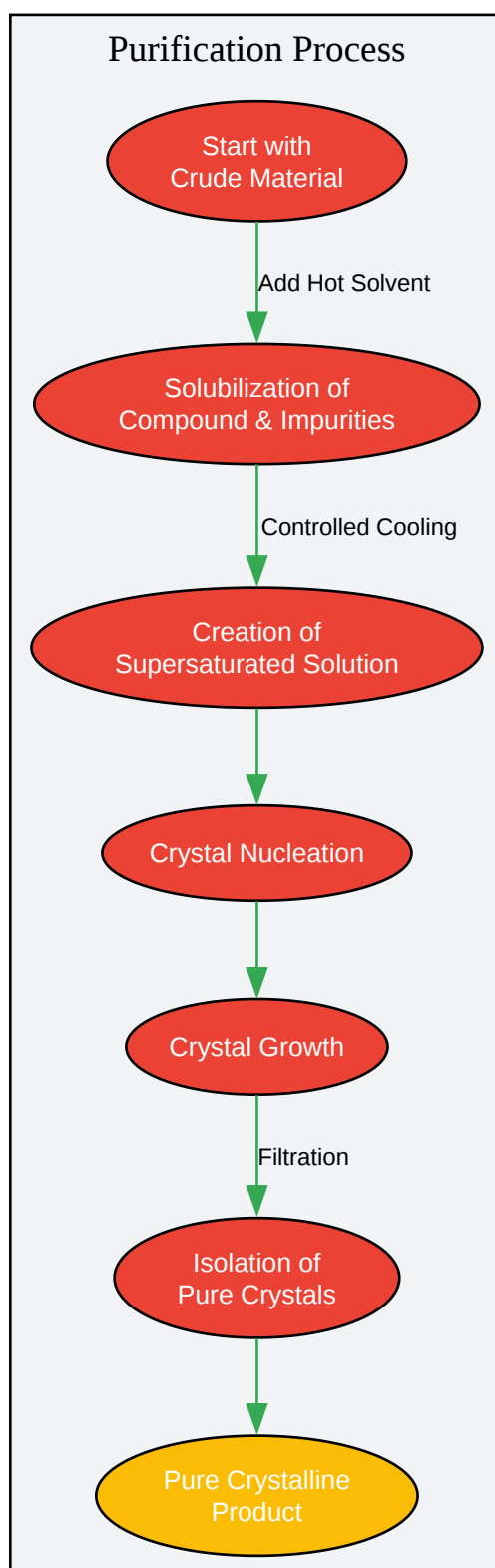
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR can confirm the chemical structure of the recrystallized product and identify any structural impurities.

Visualizations



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Caption: Experimental workflow for the recrystallization of **Methyl 5-bromo-2-hydroxy-4-methoxybenzoate**.



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